1-Hydroxy-5-methylquinolin-2(1H)-one
CAS No.: 112590-63-3
Cat. No.: VC20839908
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112590-63-3 |
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Molecular Formula | C10H9NO2 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 1-hydroxy-5-methylquinolin-2-one |
Standard InChI | InChI=1S/C10H9NO2/c1-7-3-2-4-9-8(7)5-6-10(12)11(9)13/h2-6,13H,1H3 |
Standard InChI Key | YPQQQBKSBYKUPU-UHFFFAOYSA-N |
SMILES | CC1=C2C=CC(=O)N(C2=CC=C1)O |
Canonical SMILES | CC1=C2C=CC(=O)N(C2=CC=C1)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-Hydroxy-5-methylquinolin-2(1H)-one features a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing heterocyclic ring. The compound is characterized by a carbonyl group at position 2, a hydroxyl group at position 1, and a methyl substituent at position 5. This structural arrangement places it within the hydroxyquinolinone family, which are aza-analogues of hydroxycoumarins . The N-hydroxylated nature of this compound distinguishes it from more common quinolinone derivatives that typically have hydrogen or alkyl substituents at the nitrogen position.
The molecular structure of 1-Hydroxy-5-methylquinolin-2(1H)-one can be represented as follows:
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Molecular Formula: C₁₀H₉NO₂
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Structural Features:
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Bicyclic system with fused benzene and lactam rings
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N-hydroxyl group at position 1
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Carbonyl group at position 2
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Methyl substituent at position 5
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Physical Properties
While specific data for 1-Hydroxy-5-methylquinolin-2(1H)-one is limited in the search results, comparative analysis with related quinolinone compounds suggests the following properties:
The presence of the N-hydroxyl group is expected to enhance hydrogen bonding capabilities, potentially affecting the compound's solubility profile and biological interactions compared to non-hydroxylated analogues.
Chemical Reactivity
The reactivity of 1-Hydroxy-5-methylquinolin-2(1H)-one is largely influenced by its functional groups:
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The N-hydroxyl group is potentially reactive and can participate in various chemical transformations:
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It may undergo O-acylation or O-alkylation reactions
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It can serve as a nucleophile in certain conditions
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It potentially forms hydrogen bonds with biological targets
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The carbonyl group at position 2 is susceptible to nucleophilic attack and may participate in condensation reactions.
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The quinolinone core can undergo electrophilic aromatic substitution, although reactivity is moderated by the electronic effects of the existing substituents.
Based on structural similarities with compounds described in the literature, 1-Hydroxy-5-methylquinolin-2(1H)-one may exhibit tautomerism between the N-hydroxy and oxime forms, potentially affecting its reactivity profile and biological activities .
Synthesis Methods
Modern Synthetic Approaches
Contemporary approaches to synthesizing quinolinone derivatives have been developed to improve efficiency and yield. From the search results, we can identify strategies that might be applicable to the synthesis of 1-Hydroxy-5-methylquinolin-2(1H)-one:
Modification of the solid-phase synthesis method described for 3-hydroxy-4(1H)-quinolinone derivatives could be adapted for our target compound . This approach offers several advantages:
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The use of commercially available building blocks (anthranilates and bromoketones)
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Potential for high purity (>90%) and high yield (>80%)
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Compatibility with high-throughput/combinatorial synthesis methodologies
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Simplified isolation and purification procedures
A potential synthetic scheme might involve:
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Selection of an appropriate 3-methyl-substituted anthranilate as starting material
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Esterification with suitable bromoketones
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Cyclization to form the quinolinone core
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N-hydroxylation to introduce the N-OH functionality
Solid-Phase Synthesis Applications
The solid-phase synthesis approach described in search result offers a particularly promising strategy for the preparation of 1-Hydroxy-5-methylquinolin-2(1H)-one and its derivatives:
"Highly efficient solid-phase synthesis of 2-substituted-3-hydroxy-4(1H)-quinolinone-7-carboxamides was developed using anthranilates and bromoketones as the key synthons. Primary amines immobilized to acid-cleavable BAL linker were acylated with 1-methyl-2-aminoterephtalate."
This methodology could be adapted for our target compound by:
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Selecting appropriate resin and linker systems
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Using modified anthranilate building blocks with methyl substitution at the appropriate position
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Employing bromoketones that would lead to the desired substitution pattern
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Incorporating an N-hydroxylation step either on-resin or post-cleavage
The cyclization step could be performed using trifluoroacetic acid (TFA), as described: "cyclization of acyclic precursors of target compounds can be accomplished by heating in trifluoroacetic acid (TFA), which would enable a simplified and straight forward isolation of products."
Biological and Pharmacological Activities
Anticancer Properties
Quinolinone derivatives, particularly hydroxylated variants, have demonstrated promising anticancer activities. Based on structural similarities with compounds mentioned in the search results, 1-Hydroxy-5-methylquinolin-2(1H)-one may exhibit cytotoxic effects against cancer cell lines.
The search results indicate that 3-hydroxy-4-quinolinones showed "cytotoxicity to cell lines A549, K562, K562-Tax, CEM, CEM-DNRB" . Given the structural relationship between these compounds and 1-Hydroxy-5-methylquinolin-2(1H)-one, similar anticancer properties might be anticipated, though the specific positioning of functional groups could significantly modify activity profiles.
Other Biological Activities
Beyond anticancer properties, 1-Hydroxy-5-methylquinolin-2(1H)-one may exhibit additional biological activities based on its structural features:
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Antimicrobial potential: Quinolinone derivatives often possess antibacterial and antifungal properties.
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Anti-inflammatory activity: The hydroxyl and carbonyl functionalities could contribute to interactions with inflammation-mediating enzymes.
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Enzyme inhibition: The compound may interact with various enzyme systems, particularly those with affinity for heterocyclic structures.
The search results mention that the "hydroxycoumarine skeleton of flavonols, a group of natural compounds with wide range of different biological activities, has become a focus of intense studies" . As quinolinones are aza-analogues of coumarins, similar biological versatility might be expected for 1-Hydroxy-5-methylquinolin-2(1H)-one.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 1-Hydroxy-5-methylquinolin-2(1H)-one requires consideration of how its specific structural features influence biological activity:
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N-hydroxyl group: This moiety could serve as both hydrogen bond donor and acceptor, potentially enhancing interaction with biological targets.
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Methyl group at position 5: This substituent may affect:
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Lipophilicity and cell penetration
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Electronic properties of the aromatic system
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Steric interactions with target binding sites
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Quinolinone core: Provides a rigid scaffold for positioning functional groups in specific spatial orientations for optimal target interaction.
The search results mention that researchers conducted "a detailed study of the structure-activity relationship" for hydroxyquinolinones , suggesting that systematic modifications of these compounds can significantly impact their biological properties.
Analytical Methods for Characterization
Spectroscopic Analysis
Characterization of 1-Hydroxy-5-methylquinolin-2(1H)-one would typically involve various spectroscopic techniques. Based on analytical approaches described for similar compounds in the search results, the following methods would be applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for:
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Methyl group protons (~2.5-2.8 ppm)
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Aromatic protons of the quinolinone ring system (~7.0-8.5 ppm)
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N-OH proton (likely broad, ~10-12 ppm)
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¹³C NMR would display signals for:
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Carbonyl carbon (~160-165 ppm)
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Aromatic carbons (~110-140 ppm)
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Methyl carbon (~20-25 ppm)
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Infrared (IR) Spectroscopy:
Expected characteristic bands:-
N-OH stretching (~3200-3400 cm⁻¹)
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C=O stretching (~1630-1650 cm⁻¹)
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Aromatic C=C stretching (~1500-1600 cm⁻¹)
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Mass Spectrometry:
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Expected molecular ion peak at m/z 175 (corresponding to C₁₀H₉NO₂)
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Potential fragmentation patterns involving loss of OH and/or fragmentation of the quinolinone ring
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Chromatographic Techniques
For purification and analysis of 1-Hydroxy-5-methylquinolin-2(1H)-one, various chromatographic methods would be applicable:
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High-Performance Liquid Chromatography (HPLC):
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Thin-Layer Chromatography (TLC):
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Useful for monitoring reactions and preliminary purity assessment
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Typical solvent systems might include combinations of ethyl acetate, hexanes, or methanol, depending on the compound's polarity
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Column Chromatography:
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Silica gel chromatography would be applicable for purification
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Gradient elution systems could be optimized based on the compound's polarity
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Applications and Future Perspectives
Current Applications
Based on the structural characteristics and potential biological activities of 1-Hydroxy-5-methylquinolin-2(1H)-one, several applications can be envisioned:
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Medicinal Chemistry:
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As a lead compound for drug discovery, particularly in anticancer research
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As a building block for more complex bioactive molecules
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Chemical Biology:
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As a tool for studying biological processes
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As a probe for investigating protein-ligand interactions
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Materials Science:
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Potential applications in fluorescent materials or sensors
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Possible use in coordination chemistry due to potential metal-binding properties
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Future Research Directions
Future studies on 1-Hydroxy-5-methylquinolin-2(1H)-one could focus on several promising areas:
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Comprehensive SAR Studies:
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Systematic modification of the quinolinone scaffold to optimize biological activity
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Investigation of how the N-hydroxyl group influences pharmacological properties
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Mechanistic Investigations:
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Elucidation of the mechanism of action for any observed biological activities
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Study of potential target proteins and binding modes
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Synthetic Methodology Development:
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Optimization of synthetic routes for improved yields and purity
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Development of green chemistry approaches to synthesis
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Formulation Studies:
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Development of drug delivery systems to address potential solubility challenges
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Investigation of prodrug approaches to improve pharmacokinetic properties
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